

## CAMA-1 Cell Line: A Technical Guide for Researchers

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# An In-depth Profile for Scientific and Drug Development Professionals

This technical guide provides a comprehensive overview of the CAMA-1 cell line, a valuable in vitro model for breast cancer research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document details the cell line's doubling time, passage number, and key experimental protocols. Furthermore, it elucidates the critical signaling pathways active within these cells.

## **Quantitative Data Summary**

The following tables provide a structured summary of the key quantitative characteristics of the CAMA-1 cell line.

Table 1: CAMA-1 Cell Line Doubling Time

Parameter	Value	Source
Doubling Time	~70 hours	[1]
Doubling Time	72.94 hours	[2]
Calculated Doubling Time	168.52 hours	N/A

Table 2: CAMA-1 Cell Line Passage Information



Parameter	Details	Source
Passage Number	An ampule frozen in May 1978 was at passage 21.	

## **Core Characteristics**

The CAMA-1 cell line was established from the pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast[3]. These cells are adherent and exhibit an epithelial-like morphology.

# Experimental Protocols Protocol for Determination of CAMA-1 Doubling Time

This protocol outlines the procedure for accurately calculating the population doubling time of the CAMA-1 cell line.

#### Materials:

- CAMA-1 cells
- Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS))
- · Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution (0.25%)
- · Hemocytometer or automated cell counter
- · Cell culture flasks or plates
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

· Cell Seeding:



- Culture CAMA-1 cells in a T-75 flask until they reach 70-80% confluency.
- Wash the cells with sterile PBS.
- Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
- Neutralize the trypsin with complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Resuspend the cell pellet in a known volume of complete growth medium and perform a cell count.
- $\circ$  Seed a known number of cells (e.g., 2 x 10<sup>5</sup> cells) into a new T-25 flask. This is your initial cell number (N<sub>0</sub>) at time zero (t<sub>0</sub>).
- Incubation and Monitoring:
  - Incubate the flask at 37°C in a 5% CO<sub>2</sub> humidified incubator.
  - Allow the cells to grow for a defined period (e.g., 72 or 96 hours), ensuring they remain in the exponential growth phase and do not reach confluency.
- Cell Counting:
  - After the incubation period, trypsinize the cells as described in step 1.
  - Resuspend the cell pellet in a known volume of medium and perform a cell count to determine the final cell number (N<sub>t</sub>) at time t.
- Doubling Time Calculation:
  - Use the following formula to calculate the population doubling time (DT):

#### Where:

- t = incubation time in hours
- Nt = final cell number



■ N<sub>0</sub> = initial cell number

## **Protocol for Subculturing CAMA-1 Cells**

#### Materials:

- CAMA-1 cells at 70-80% confluency
- · Complete growth medium
- · PBS, sterile
- Trypsin-EDTA solution (0.25%)

### Procedure:

- Aspirate the culture medium from the flask.
- Wash the cell monolayer with sterile PBS to remove any residual serum.
- Add 3-5 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is covered.
- Incubate at 37°C for 5-10 minutes, or until the cells have detached.
- Add an equal volume of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.
- Incubate at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

## Signaling Pathways and Experimental Workflows Signaling Pathways in CAMA-1 Cells

CAMA-1 cells are characterized by their estrogen receptor (ER) positivity and mutations in the tumor suppressor genes PTEN and TP53[3]. These characteristics dictate the key signaling



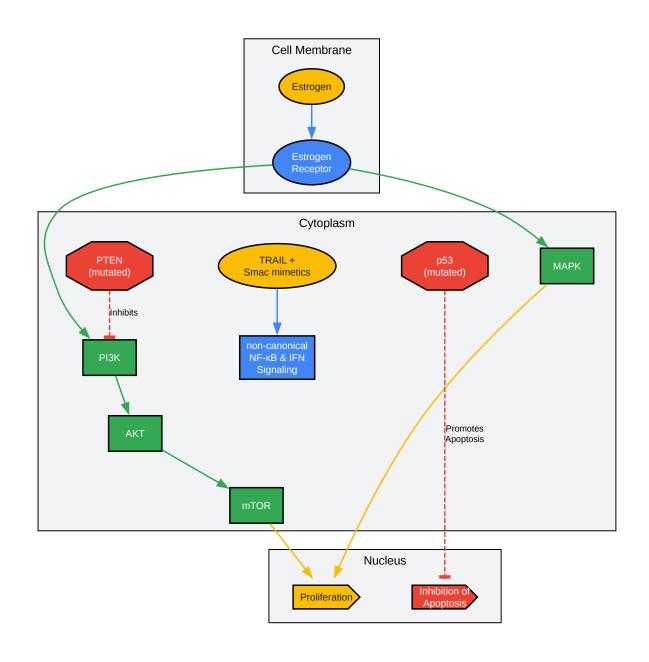




pathways that are active in this cell line.

The diagram below illustrates the interplay between estrogen signaling and the consequences of PTEN and p53 deficiency. Estrogen binding to its receptor can activate downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation. Concurrently, the loss of function of PTEN and p53, both critical tumor suppressors, leads to the dysregulation of cell cycle control and apoptosis, further contributing to tumorigenesis[4][5][6]. A recent study has also shown that in CAMA-1 cells, the combination of TRAIL and Smac mimetics can induce non-canonical NF-κB and IFN signaling when apoptosis is inhibited[7].







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- To cite this document: BenchChem. [CAMA-1 Cell Line: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15566355#cama-1-cell-line-doubling-time-and-passage-number]

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